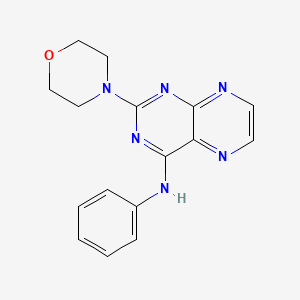![molecular formula C20H19ClN4O3 B2869746 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 896381-17-2](/img/structure/B2869746.png)
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione” is a chemical compound with the molecular formula C19H22ClN5O . It is related to Trazodone, a medication used to treat depression .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a quinazoline-2,4-dione moiety, and a chlorophenyl group . The InChI code for this compound is 1S/C19H22ClN5O/c20-16-5-7-17 (8-6-16)23-14-12-22 (13-15-23)9-3-11-25-19 (26)24-10-2-1-4-18 (24)21-25/h1-2,4-8,10H,3,9,11-15H2 .Aplicaciones Científicas De Investigación
Hypotensive Activity
Eguchi et al. (1991) synthesized a compound related to 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, demonstrating significant hypotensive activity, particularly in compounds with certain moieties like 2-(1-piperidinyl)ethyl. These compounds showed promising activity in relaxing blood vessels, with one being 23 times more potent than papaverine (Eguchi et al., 1991).
Antifungal Applications
Volkova et al. (2020) investigated a novel antifungal compound from the 1,2,4-triazole class, showing similarities in structure to the query compound. The study focused on its solubility and partitioning in biologically relevant solvents, which is critical for its pharmacological effectiveness (Volkova et al., 2020).
Stability Under Stress Conditions
Gendugov et al. (2021) explored the stability of a new pharmaceutical substance similar in structure to the query compound under various stressful conditions. The study's results are crucial for understanding the compound's behavior in different environments, which is vital for pharmaceutical development (Gendugov et al., 2021).
Anticancer Potential
Poorirani et al. (2018) synthesized novel quinazolinone derivatives with potential anticancer properties. The cytotoxic activity of these compounds was evaluated against various cell lines, demonstrating their potential as anticancer agents (Poorirani et al., 2018).
Antimicrobial Activity
Vidule (2011) synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and tested them for antimicrobial activity. Some compounds exhibited promising antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Vidule, 2011).
Antitumor Agents
Li et al. (2020) developed quinazoline derivatives containing piperazine moieties as antitumor agents. Their study showed potent antiproliferative activities against various cancer cell lines, suggesting the potential of such compounds in cancer therapy (Li et al., 2020).
Propiedades
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)22-20(25)28/h1-8H,9-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRKNFSVIWSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
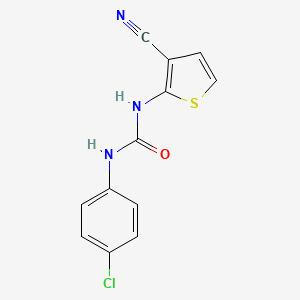
![1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2869667.png)
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
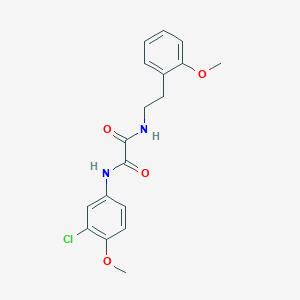
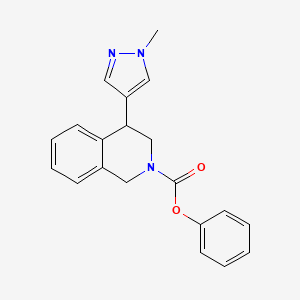
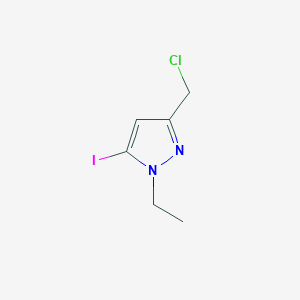
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)
![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)
![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)
